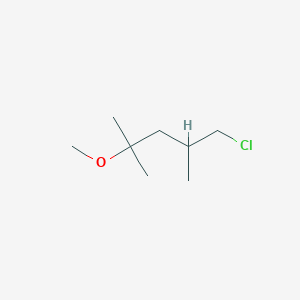
1-Chloro-4-methoxy-2,4-dimethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-methoxy-2,4-dimethylpentane is an organic compound with the molecular formula C8H17ClO It is a derivative of pentane, featuring a chlorine atom, a methoxy group, and two methyl groups attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxy-2,4-dimethylpentane can be synthesized through several methods. One common approach involves the chlorination of 4-methoxy-2,4-dimethylpentane using a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, with the presence of a solvent like dichloromethane to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-methoxy-2,4-dimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can undergo reduction to remove the chlorine atom, resulting in the formation of hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution: 4-methoxy-2,4-dimethylpentanol.
Oxidation: 4-methoxy-2,4-dimethylpentanal or 4-methoxy-2,4-dimethylpentanone.
Reduction: 4-methoxy-2,4-dimethylpentane.
Scientific Research Applications
1-Chloro-4-methoxy-2,4-dimethylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, including solvents and additives for various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-4-methoxy-2,4-dimethylpentane involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and methoxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic substitution, where the chlorine atom is replaced by other functional groups, leading to the formation of new compounds with distinct biological activities.
Comparison with Similar Compounds
1-Chloro-4-methoxypentane: Similar structure but lacks the additional methyl groups.
2-Chloro-2,4-dimethylpentane: Similar structure but with the chlorine atom at a different position.
4-Methoxy-2,4-dimethylpentane: Lacks the chlorine atom, making it less reactive in substitution reactions.
Uniqueness: 1-Chloro-4-methoxy-2,4-dimethylpentane is unique due to the presence of both a chlorine atom and a methoxy group, which confer distinct chemical properties and reactivity. The additional methyl groups further enhance its steric and electronic characteristics, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H17ClO |
|---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
1-chloro-4-methoxy-2,4-dimethylpentane |
InChI |
InChI=1S/C8H17ClO/c1-7(6-9)5-8(2,3)10-4/h7H,5-6H2,1-4H3 |
InChI Key |
ZWMBKBOZCFAEKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate](/img/structure/B13188046.png)
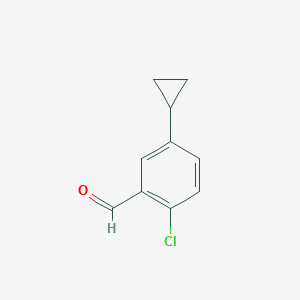
![2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine](/img/structure/B13188063.png)
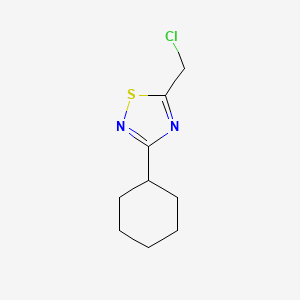
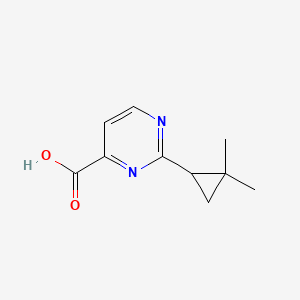
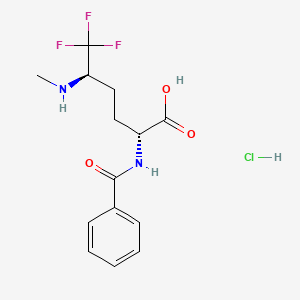
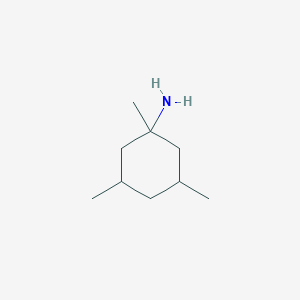

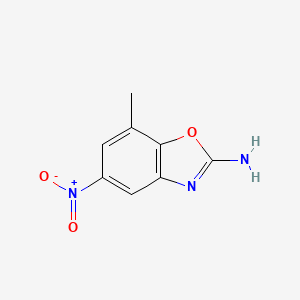
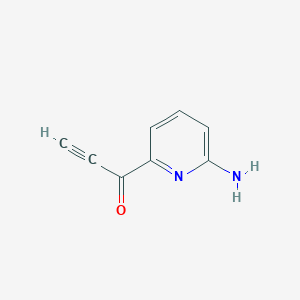

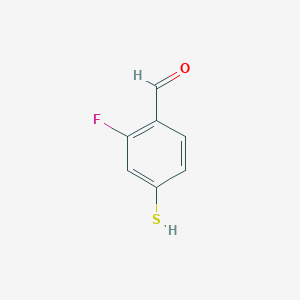

![6-(4-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13188126.png)
